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3-(Bromomethyl)-4-methoxybenzoic acid

Catalog No.
S13700264
CAS No.
M.F
C9H9BrO3
M. Wt
245.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-4-methoxybenzoic acid

Product Name

3-(Bromomethyl)-4-methoxybenzoic acid

IUPAC Name

3-(bromomethyl)-4-methoxybenzoic acid

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

InChI

InChI=1S/C9H9BrO3/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-4H,5H2,1H3,(H,11,12)

InChI Key

VDEXTRBACXXFRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CBr

3-(Bromomethyl)-4-methoxybenzoic acid is an aromatic compound characterized by the presence of a bromomethyl group and a methoxy group attached to a benzoic acid framework. Its molecular formula is C10H11BrO3C_{10}H_{11}BrO_3, and it features a bromine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. This compound is notable for its potential utility in various

: Recent advancements suggest utilizing photochemical methods for bromination, which avoid toxic solvents, enhancing safety and environmental compliance .
  • Alternative Synthetic Routes: Other synthetic routes may involve the use of transition metal catalysts or microwave-assisted synthesis techniques to improve reaction times and yields.
  • Several methods have been documented for synthesizing 3-(Bromomethyl)-4-methoxybenzoic acid:

    • Bromination of 4-Methoxybenzoic Acid: A common method involves the bromination of 4-methoxybenzoic acid using bromine or N-bromosuccinimide in suitable solvents such as chlorobenzene or carbon tetrachloride under controlled conditions to achieve high yields (64% to 95%) .
    • Photo

    3-(Bromomethyl)-4-methoxybenzoic acid has several potential applications:

    • Pharmaceuticals: It can serve as an intermediate in the synthesis of bioactive compounds, particularly in drug development targeting various diseases.
    • Material Science: The compound's unique structure may be utilized in creating polymers or other materials with specific properties.
    • Chemical Research: It can act as a reagent in organic synthesis, particularly in nucleophilic substitution reactions.

    Several compounds share structural similarities with 3-(Bromomethyl)-4-methoxybenzoic acid. Here is a comparison highlighting their uniqueness:

    Compound NameStructure FeaturesUnique Aspects
    Methyl 4-bromobenzoateBromine at the 4-position without methoxy groupLacks the methoxy group, limiting reactivity
    Methyl 3-bromobenzoateBromine at the 3-position without methoxy groupDifferent position of bromine affects reactivity
    4-(Chloromethyl)-3-methoxybenzoic acidChlorine instead of bromineChlorine's different electronegativity alters behavior
    4-Methoxybenzoic acidNo halogen substituentServes as a simpler analog for comparison

    The uniqueness of 3-(Bromomethyl)-4-methoxybenzoic acid lies in its combination of both bromomethyl and methoxy groups, which provides diverse pathways for chemical transformations and potential biological activities that are not present in other similar compounds.

    XLogP3

    2

    Hydrogen Bond Acceptor Count

    3

    Hydrogen Bond Donor Count

    1

    Exact Mass

    243.97351 g/mol

    Monoisotopic Mass

    243.97351 g/mol

    Heavy Atom Count

    13

    Dates

    Last modified: 08-10-2024

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